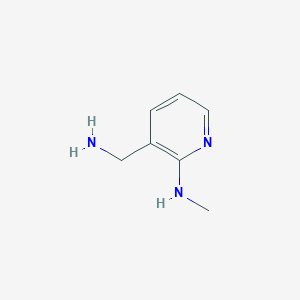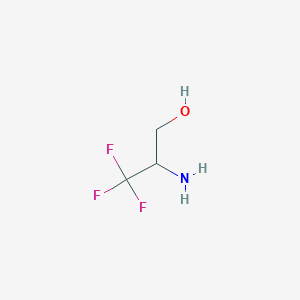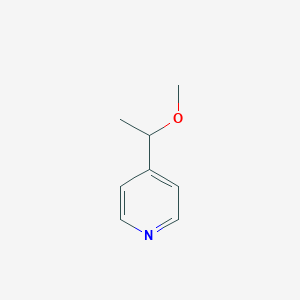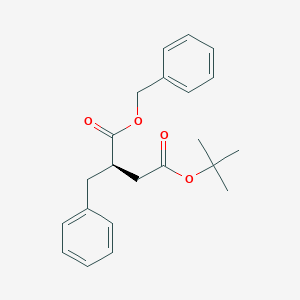
N-Methyl-N-(2-pyridyl)formamide
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-pyridyl)formamide can be synthesized through several methods:
Formylation of 2-aminopyridine followed by methylation: This involves the initial formylation or acylation of 2-aminopyridine, followed by the methylation of the amide nitrogen.
Formylation of 2-methylaminopyridine: This method involves the direct formylation or acylation of 2-methylaminopyridine.
Treatment of pyridine N-oxide with chloroiminium ions: This method involves the reaction of pyridine N-oxide with chloroiminium ions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Specific details on industrial-scale production are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
N-Methyl-N-(2-pyridyl)formamide undergoes various types of chemical reactions, including:
Formylation Reactions: It is primarily used as a formylating agent in organic synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the formyl group.
Common Reagents and Conditions
Formylation Reactions: Common reagents include amines and other nucleophiles.
Substitution Reactions: Reagents such as halides and other electrophiles are commonly used under conditions that promote nucleophilic attack.
Major Products Formed
Formylation Products: The major products are typically formylated amines or other nucleophiles.
Substitution Products: Products depend on the specific nucleophile and electrophile used in the reaction.
科学研究应用
N-Methyl-N-(2-pyridyl)formamide has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of potential drug candidates and other bioactive molecules.
作用机制
The mechanism of action of N-Methyl-N-(2-pyridyl)formamide primarily involves its role as a formylating agent. It reacts with nucleophiles to transfer the formyl group, facilitating the formation of formylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
N-Methylformamide: Similar in structure but lacks the pyridyl group.
Formanilide: Contains a formyl group but has an aniline moiety instead of a pyridyl group.
Methyl anthranilate: Contains a methyl ester group and an anthranilic acid moiety.
Uniqueness
N-Methyl-N-(2-pyridyl)formamide is unique due to its combination of a formyl group and a pyridyl ring, which imparts specific reactivity and selectivity in formylation reactions. This makes it particularly valuable in organic synthesis for the preparation of complex molecules .
属性
IUPAC Name |
N-methyl-N-pyridin-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVEOCOAHGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986426 | |
| Record name | N-Methyl-N-pyridin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67242-59-5 | |
| Record name | N-Methyl-N-2-pyridinylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(pyridine-2-yl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067242595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pyridin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(pyridine-2-yl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-Methyl-N-(2-pyridyl)formamide in synthetic chemistry?
A1: this compound acts as a formylating reagent for Grignard reagents []. This means it introduces a formyl group (CHO) into the target molecule. This property finds use in organic synthesis, particularly for preparing aldehydes.
Q2: What are some important physical properties and storage recommendations for this compound?
A2: The abstract provides the following physical data for this compound []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















